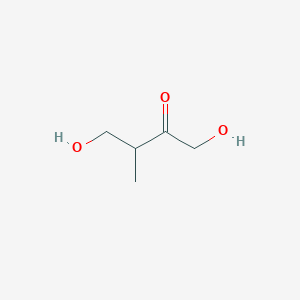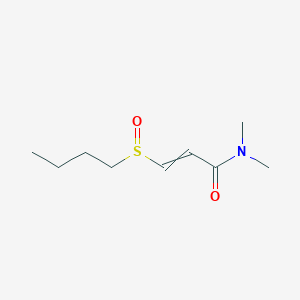
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is an organic compound that features a sulfinyl group attached to a butane chain, along with a dimethylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide typically involves the reaction of butane-1-sulfinyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the dimethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can form hydrogen bonds and dipole interactions with biological receptors, influencing the compound’s biological activity. The amide moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: A phenacyl compound used in the preparation of 1,2,4-triazole and sulfonyl chloride.
3-(Butane-1-sulfinyl)butanoic acid: Contains a sulfinyl group and a carboxylic acid moiety, used in different chemical applications.
Uniqueness
3-(Butane-1-sulfinyl)-N,N-dimethylprop-2-enamide is unique due to its combination of a sulfinyl group and a dimethylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62555-35-5 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
3-butylsulfinyl-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-5-7-13(12)8-6-9(11)10(2)3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
DNVMIRNIUBVZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


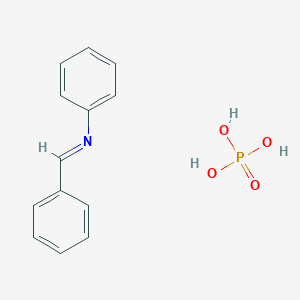
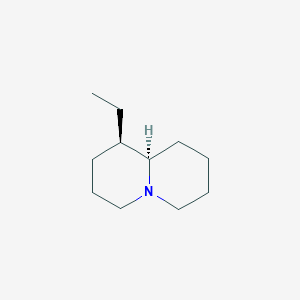
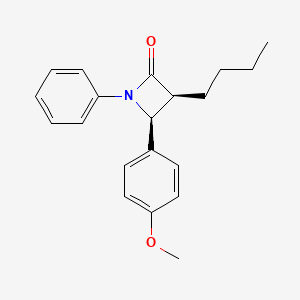
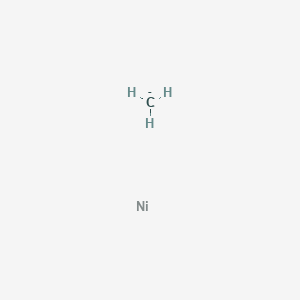
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
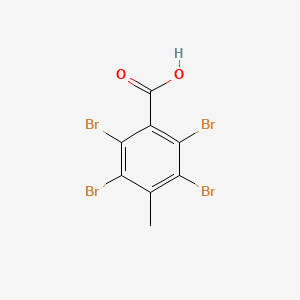
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


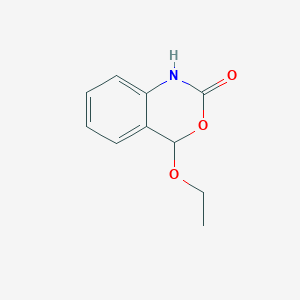
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

